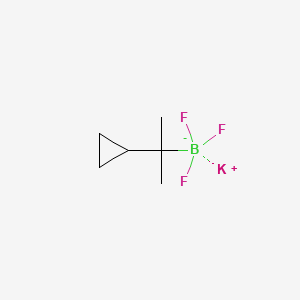
Potassium (2-cyclopropylpropan-2-yl)trifluoroborate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Potassium (2-cyclopropylpropan-2-yl)trifluoroboranuide is a specialized organoboron compound. Organoboron compounds are known for their versatility in organic synthesis, particularly in cross-coupling reactions. This compound is part of the potassium trifluoroborate family, which is valued for its stability and reactivity under various conditions .
準備方法
Synthetic Routes and Reaction Conditions
Potassium (2-cyclopropylpropan-2-yl)trifluoroboranuide can be synthesized through the reaction of cyclopropylboronic acid with potassium bifluoride (KHF2). The reaction typically involves the following steps:
Preparation of Cyclopropylboronic Acid: Cyclopropylboronic acid is synthesized through the hydroboration of cyclopropene with borane.
Formation of Potassium Trifluoroborate: The cyclopropylboronic acid is then reacted with potassium bifluoride to form potassium (2-cyclopropylpropan-2-yl)trifluoroboranuide
Industrial Production Methods
Industrial production methods for potassium trifluoroborates generally involve large-scale reactions under controlled conditions to ensure high yield and purity. The process typically includes:
Batch Processing: Reactants are combined in large reactors, and the reaction is monitored to ensure complete conversion.
Purification: The product is purified through crystallization or other separation techniques to remove impurities.
化学反応の分析
Types of Reactions
Potassium (2-cyclopropylpropan-2-yl)trifluoroboranuide undergoes several types of chemical reactions, including:
Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common
Common Reagents and Conditions
Palladium Catalysts: Palladium-based catalysts are frequently used in cross-coupling reactions involving this compound.
Oxidative Conditions: The compound is stable under oxidative conditions, making it suitable for reactions that require such environments.
Major Products Formed
科学的研究の応用
Chemistry
Synthetic Intermediates: The compound is used as an intermediate in the synthesis of complex organic molecules.
Catalysis: It plays a role in catalytic processes, particularly in forming carbon-carbon bonds.
Biology and Medicine
Drug Development: Potassium trifluoroborates are explored for their potential in drug development due to their stability and reactivity.
Industry
Material Science: The compound is used in developing new materials with unique properties.
Agriculture: It is investigated for its potential use in agrochemicals.
作用機序
The mechanism of action for potassium (2-cyclopropylpropan-2-yl)trifluoroboranuide primarily involves its role as a nucleophilic partner in cross-coupling reactions. The compound transfers its organic group to a palladium catalyst, which then facilitates the formation of a new carbon-carbon bond. This process involves several steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with an electrophilic organic group.
Transmetalation: The organic group from the potassium trifluoroborate is transferred to the palladium.
Reductive Elimination: The new carbon-carbon bond is formed, and the palladium catalyst is regenerated
類似化合物との比較
Similar Compounds
Potassium Cyclopropyltrifluoroborate: Similar in structure but lacks the additional propan-2-yl group.
Potassium (2,2-difluorocyclopropyl)trifluoroboranuide: Contains difluorocyclopropyl instead of cyclopropyl.
Uniqueness
Stability: Potassium (2-cyclopropylpropan-2-yl)trifluoroboranuide is more stable under oxidative conditions compared to some other organoboron compounds.
Reactivity: The compound’s unique structure provides distinct reactivity patterns, making it valuable for specific synthetic applications
特性
分子式 |
C6H11BF3K |
|---|---|
分子量 |
190.06 g/mol |
IUPAC名 |
potassium;2-cyclopropylpropan-2-yl(trifluoro)boranuide |
InChI |
InChI=1S/C6H11BF3.K/c1-6(2,5-3-4-5)7(8,9)10;/h5H,3-4H2,1-2H3;/q-1;+1 |
InChIキー |
RTELUNFHDMAPJX-UHFFFAOYSA-N |
正規SMILES |
[B-](C(C)(C)C1CC1)(F)(F)F.[K+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




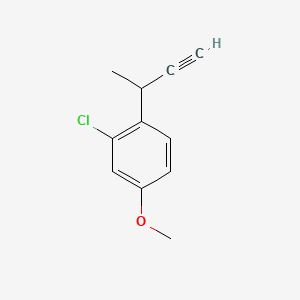
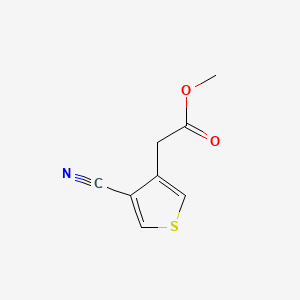
amine hydrochloride](/img/structure/B13454074.png)
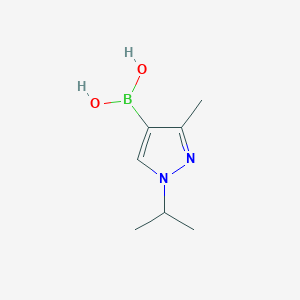
![tert-butyl N-[(3-hydroxypyridin-4-yl)methyl]carbamate](/img/structure/B13454079.png)
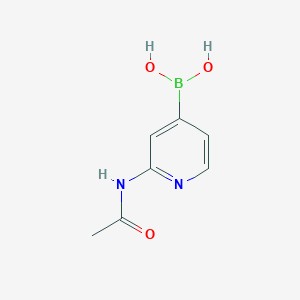
![{5-Ethyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol](/img/structure/B13454089.png)
![{5-[3-(Trifluoromethyl)phenyl]-3-azabicyclo[3.1.1]heptan-1-yl}methanol](/img/structure/B13454095.png)
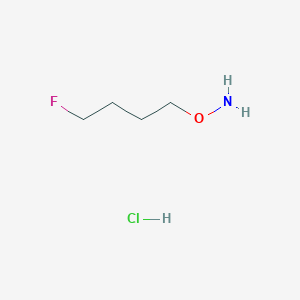
![N-{4-[4-(2,4-difluorophenoxy)piperidin-1-yl]-2-methylpyrimidin-5-yl}-2-methoxypyridine-3-carboxamide](/img/structure/B13454103.png)

![1,1-dioxo-4H-1lambda6-pyrido[2,3-e][1,2,4]thiadiazine-7-carboxylic acid](/img/structure/B13454116.png)
